molecular formula C14H10N4O3 B5541047 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone CAS No. 5272-13-9

2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone

Cat. No.: B5541047
CAS No.: 5272-13-9
M. Wt: 282.25 g/mol
InChI Key: XJLCWAVWERRVAR-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone, also known as BPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPE is a photoinitiator, which means it can trigger a chemical reaction when exposed to light. This property makes it a valuable tool in various fields of research, including materials science, polymer chemistry, and biology.

Scientific Research Applications

Synthesis and Chemical Reactions

A novel approach towards the synthesis and chemical transformations of compounds related to 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone is explored in various studies. For instance, the synthesis and reduction of halogenated and nitro-substituted ethanones have been reported, demonstrating the versatility of these compounds in organic synthesis and their potential applications in the development of new materials or pharmaceuticals (Kwiecień & Szychowska, 2006). Similarly, the preparation and characterization of compounds through Claisen–Schmidt condensation highlight the structural diversity achievable with these core structures, potentially leading to novel applications in material science or drug design (Guo, Liu, Yang, & Jian, 2009).

Material Science and Environmental Applications

In material science and environmental chemistry, benzotriazoles, including those structurally related to this compound, serve as UV light stabilizers and corrosion inhibitors. Their widespread use in cosmetics, automotive components, and building materials underscores their significance. However, their environmental impact, particularly their presence in sediments and sewage sludge and potential estrogenic activity, has been a subject of study, indicating the need for further research into safe and sustainable alternatives (Zhang et al., 2011).

Pharmaceutical Research

In the realm of pharmaceutical research, compounds related to this compound have been investigated for their potential therapeutic applications. Studies have explored their antimicrobial and antifungal properties, indicating that certain derivatives exhibit significant activity against a variety of pathogens. This suggests that further exploration and optimization of these compounds could lead to the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017). Additionally, the synthesis of novel derivatives with nitric oxide releasing properties highlights the potential of these compounds in developing analgesic and anti-inflammatory agents, further underscoring their significance in medicinal chemistry (Abadi, Hegazy, & El-Zaher, 2005).

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-14(10-5-7-11(8-6-10)18(20)21)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLCWAVWERRVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350375
Record name 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5272-13-9
Record name 2-(benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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